

Characterization of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butoxycarbonyl-D-valine

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For Researchers, Scientists, and Drug Development Professionals

(R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid, commonly known as Boc-D-Valine, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry and drug development. Its tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions. The D-configuration of the valine residue is of particular interest in designing peptides with enhanced stability against enzymatic degradation and for probing specific biological interactions. This technical guide provides a comprehensive overview of the characterization of Boc-D-Valine, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The physical and chemical properties of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic protocols.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₉ NO ₄	[1]
Molecular Weight	217.26 g/mol	[1]
CAS Number	22838-58-0	[1]
Appearance	White to off-white crystalline solid or powder	[1]
Melting Point	79-87 °C	
Optical Rotation	[α] ²⁰ _D +4.5° to +7.5° (c=1 in acetic acid)	[2]
Solubility	Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.	[1]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Boc-D-Valine. While specific experimental spectra for the (R)-isomer can vary slightly based on solvent and instrument parameters, the expected chemical shifts are well-established. Below are typical ¹H and ¹³C NMR chemical shifts for the related L-isomer, which are expected to be nearly identical for the D-isomer.

¹H NMR (Proton NMR):

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-C(CH ₃) ₃ (Boc)	~1.45	singlet	9H
-CH(CH ₃) ₂	~0.94, ~1.00	doublet, doublet	6H
-CH(CH ₃) ₂	~2.20	multiplet	1H
α-CH	~4.03	doublet	1H
-NH	~5.09	doublet	1H
-COOH	~10.9	broad singlet	1H

Note: Data is based on the L-isomer (N-Boc-L-valine) and may show slight variations for the D-isomer. The presence of rotamers due to hindered C-N rotation can sometimes lead to the appearance of multiple signals for some protons.[\[3\]](#)

¹³C NMR (Carbon-13 NMR):

Carbon	Chemical Shift (ppm)
-C(CH ₃) ₃ (Boc)	~28.3
-CH(CH ₃) ₂	~17.5, ~19.0
-CH(CH ₃) ₂	~31.5
α-CH	~59.0
-C(CH ₃) ₃ (Boc)	~79.5
C=O (Boc)	~155.8
C=O (acid)	~176.0

Note: Data is based on the L-isomer (N-Boc-L-valine).[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of Boc-D-Valine. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its deprotonated molecule $[M-H]^-$ in negative ion mode or as its protonated molecule $[M+H]^+$ or sodium adduct $[M+Na]^+$ in positive ion mode.

Ion	Expected m/z
$[M+H]^+$	218.1387
$[M+Na]^+$	240.1206
$[M-H]^-$	216.1241

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group	Wavenumber (cm^{-1})	Description
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching vibration
N-H (Amine)	3300-3500	Stretching vibration
C-H (Alkyl)	2850-3000	Stretching vibration
C=O (Carboxylic Acid)	~1710	Stretching vibration
C=O (Boc)	~1690	Stretching vibration
C-N	1000-1200	Stretching vibration

Experimental Protocols

Synthesis of (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic Acid

A common method for the synthesis of Boc-D-Valine involves the reaction of D-valine with di-tert-butyl dicarbonate (Boc_2O) under basic conditions.

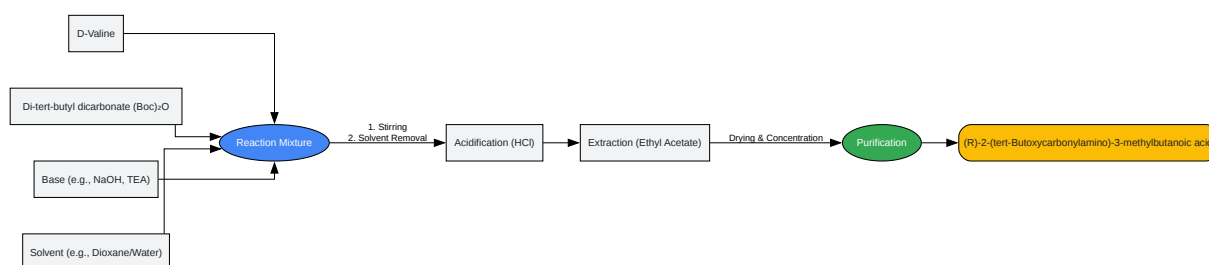
Materials:

- D-Valine
- Di-tert-butyl dicarbonate (Boc_2O)
- Sodium hydroxide (NaOH) or triethylamine (TEA)
- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve D-valine in a mixture of dioxane (or THF) and water.
- Add a base such as sodium hydroxide or triethylamine to the solution to deprotonate the amino group.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring.
- Allow the reaction to warm to room temperature and stir for several hours or overnight.
- Remove the organic solvent under reduced pressure.
- Wash the aqueous residue with a nonpolar solvent like hexane to remove any unreacted Boc_2O .
- Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl .

- Extract the product into ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- The product can be further purified by recrystallization or column chromatography if necessary.



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Caption: General workflow for the synthesis of Boc-D-Valine.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard method for determining the purity of Boc-D-Valine. A reversed-phase method is typically employed.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm or 220 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the Boc-D-Valine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Typical Gradient Program:

- Start with 5% Solvent B.
- Ramp to 95% Solvent B over 20 minutes.
- Hold at 95% Solvent B for 5 minutes.
- Return to 5% Solvent B over 1 minute.
- Equilibrate at 5% Solvent B for 5-10 minutes before the next injection.

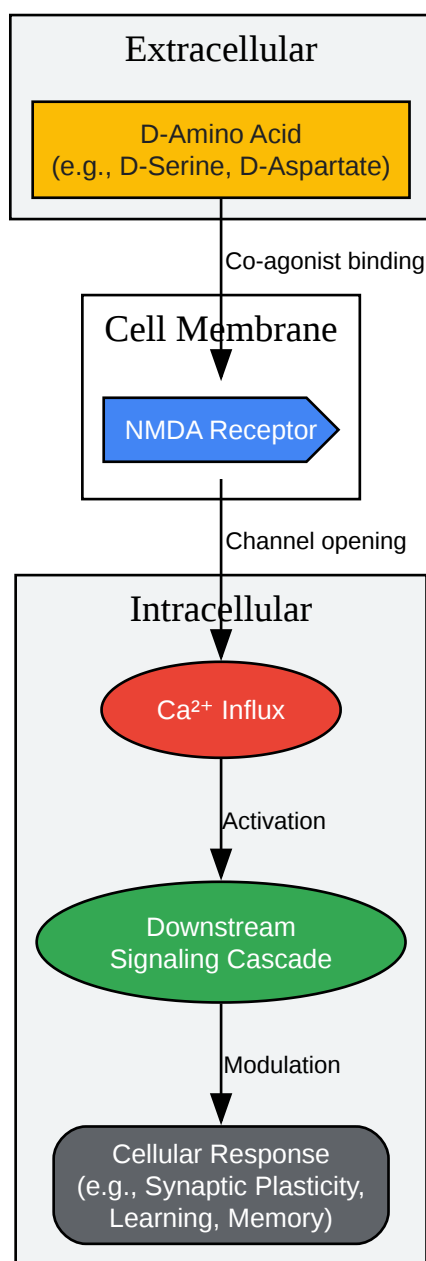
Role in Signaling Pathways and Drug Development

While (R)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid is primarily a synthetic intermediate, the D-valine it provides is of significant interest in drug development due to the roles of D-amino acids in various biological processes. D-amino acids are increasingly recognized as important signaling molecules in mammals.^[4]

Neurological Signaling: D-amino acids, such as D-serine and D-aspartate, are known to act as neurotransmitters or neuromodulators in the central nervous system.^[4] They are particularly

known for their role as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[4][5] The incorporation of D-valine into peptide-based drug candidates can influence their interaction with neuronal receptors and their overall pharmacokinetic profile.

Cancer Metabolism and Signaling: Branched-chain amino acids (BCAAs), including valine, play a complex role in cancer. Altered BCAA metabolism has been linked to tumor growth and progression.[6] The catabolism of BCAAs can fuel the tricarboxylic acid (TCA) cycle, providing energy for cancer cells.[7] Furthermore, BCAAs can activate the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation.[8] Designing peptide-based therapeutics with D-valine could potentially modulate these pathways.



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Caption: A simplified diagram of D-amino acid involvement in NMDA receptor signaling.

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